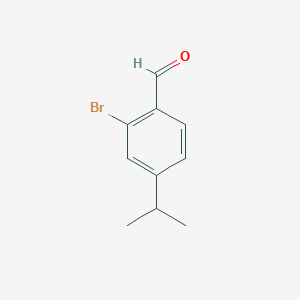

2-Bromo-4-isopropylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

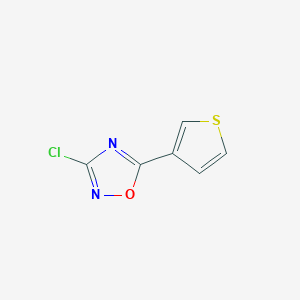

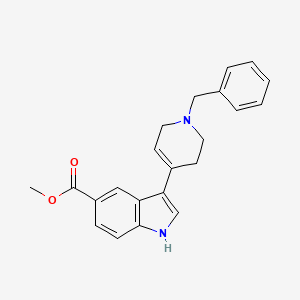

2-Bromo-4-isopropylbenzaldehyde is a chemical compound with the molecular formula C10H11BrO and a molecular weight of 227.1 . It is typically stored at temperatures between 2-8°C . The compound is usually available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.09 g/mol . It is typically stored in a refrigerator . The compound is usually available in liquid form .Applications De Recherche Scientifique

Synthetic Applications in Chemistry :

- 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, chemically related to 2-Bromo-4-isopropylbenzaldehyde, are important for constructing compounds with potential biological, medicinal, and material applications. These compounds are used in bromovinyl aldehyde chemistry, especially in methods utilizing palladium-catalyzed conditions (Ghosh & Ray, 2017).

Antioxidant Activity :

- A compound synthesized from 4-isopropylbenzaldehyde was tested for antioxidant activity and found to have low potency as an antioxidant agent (Brahmana et al., 2021).

Aldol Condensation Reactions :

- Aldol condensation of 4-isopropylbenzaldehyde and propanal using functionalized MCM-41 catalysts highlights the significance of this chemical in facilitating specific organic reactions (Vrbková et al., 2015).

Catalytic Applications in Organic Synthesis :

- This compound is used in the synthesis of indenols and indanones, showcasing its role in catalytic cyclic vinylpalladation of aromatic aldehydes (Gevorgyan et al., 1999).

Applications in Material Science :

- This compound is involved in the synthesis of diverse materials, such as the enrichment of trace amounts of copper(II) ions in water samples. This application demonstrates its utility in developing advanced material science techniques (Fathi & Yaftian, 2009).

Role in Heterogeneous Catalysis :

- The compound's derivatives are used in heterogeneous catalysis, such as in the oxidation of 4-isopropylbenzaldehyde, highlighting its relevance in chemical engineering and process optimization (Liu et al., 2012).

Safety and Hazards

2-Bromo-4-isopropylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-bromo-4-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYCJXMPNYVBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[2-(3-Aminopropoxy)ethoxy]methyl}benzene](/img/structure/B1377511.png)

![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![1-[4-Benzyl-3-(propan-2-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1377515.png)